1,2,4,5-Tetrabromobenzene

Catalog No.
S601754
CAS No.
636-28-2
M.F
C6H2Br4
M. Wt
393.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4,5-Tetrabromobenzene

CAS Number

636-28-2

Product Name

1,2,4,5-Tetrabromobenzene

IUPAC Name

1,2,4,5-tetrabromobenzene

Molecular Formula

C6H2Br4

Molecular Weight

393.7 g/mol

InChI

InChI=1S/C6H2Br4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H

InChI Key

QCKHVNQHBOGZER-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Br)Br)Br)Br

solubility

1.02e-07 M

Synonyms

1,2,4,5-Tetrabromo-benzene; 2,3,5,6-Tetrabromobenzene; NSC 27002

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Br)Br

The exact mass of the compound 1,2,4,5-Tetrabromobenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.02e-07 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27002. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Bromobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2,4,5-Tetrabromobenzene (CAS 636-28-2) is a fully substituted brominated aromatic compound characterized by its high degree of molecular symmetry (D2h point group). This specific substitution pattern is not an incidental feature; it fundamentally dictates the compound's physical properties, solid-state packing, and reactivity, making it a crucial and non-interchangeable precursor for the synthesis of liquid crystals, porous organic polymers, and specialized dyes where precise geometric control is paramount. [1]

Selecting a brominated benzene based on bromine content or formula alone is a critical procurement error. The specific 1,2,4,5-substitution pattern of this isomer results in a unique combination of thermal stability, crystal packing, and reactive site geometry that is not replicated by its isomers (e.g., 1,2,3,5-tetrabromobenzene) or other polybrominated aromatics. Research on related isomeric systems, such as tribromobenzenes, confirms that molecular symmetry directly correlates to significant differences in melting points and intermolecular interactions. [1] Consequently, substituting this compound with an asymmetric isomer or a different polybrominated benzene will lead to unpredictable changes in polymer morphology, thermal processing windows, and final material performance.

Superior Thermal Stability for High-Temperature Processing

The high symmetry of 1,2,4,5-tetrabromobenzene contributes to a highly stable crystal lattice, resulting in a significantly higher melting point compared to its asymmetric isomers. Its melting point is documented at 180–182 °C, a stark contrast to the 99.5 °C melting point of the 1,2,3,5-tetrabromobenzene isomer. [REFS-1, REFS-2]

Evidence DimensionMelting Point (°C)
Target Compound Data180–182 °C
Comparator Or Baseline1,2,3,5-Tetrabromobenzene: 99.5 °C
Quantified Difference~81 °C higher than the asymmetric isomer
ConditionsStandard atmospheric pressure.

This 81 °C difference is critical for applications requiring high-temperature processing or thermal stability, such as in engineering plastics or as a flame retardant, where a lower-melting isomer would fail.

Defined Precursor Geometry for Predictable Polymer and Framework Synthesis

The rigid, planar, and symmetrical structure of 1,2,4,5-tetrabromobenzene makes it a predictable four-connecting node for constructing porous organic polymers (POPs) and metal-organic frameworks (MOFs). When used as a monomer in reactions like Suzuki cross-coupling with 1,4-benzene diboronic acid, it produces networks with defined and reproducible properties, such as a BET surface area of 1083 m²/g. [1] Asymmetric isomers lack this defined geometry, which would result in more amorphous, less predictable, and lower-performance network materials.

Evidence DimensionPrecursor Geometry for Network Synthesis
Target Compound DataSymmetrical D2h, defined four-connecting node
Comparator Or BaselineAsymmetrical isomers (e.g., 1,2,3,5-TBB): Irregular connection angles and geometry
Quantified DifferenceEnables synthesis of ordered, crystalline, or high-reproducibility porous networks versus irregular or amorphous structures.
ConditionsPolymerization via cross-coupling reactions (e.g., Suzuki, Yamamoto).

For researchers in materials science, controlling the final topology and porosity of a framework is critical; this compound provides that structural predictability, which its isomers cannot.

Unique Solid-State Packing Driven by Specific Halogen-Halogen Interactions

The specific 1,2,4,5-substitution pattern dictates unique intermolecular interactions in the solid state. In co-crystals with C70, 1,2,4,5-tetrabromobenzene forms a distinctive wavelike C–Br---Br structural motif. [1] This contrasts with the packing of hexabromobenzene, which under similar conditions forms different Br---Br contacts (3.6869(4) and 3.7973(4) Å). This demonstrates that the precise placement of bromine atoms, not just their presence, controls crystal assembly.

Evidence DimensionHalogen-Halogen (Br---Br) Interaction Motif
Target Compound DataForms a distinctive wavelike C–Br---Br structural motif in co-crystals.
Comparator Or BaselineHexabromobenzene: Forms discrete Br---Br contacts of specific lengths (3.69 Å and 3.80 Å).
Quantified DifferenceQualitatively different supramolecular assembly patterns.
ConditionsCo-crystallization with C70 fullerene.

This predictable control over crystal packing is essential for designing advanced solid-state materials where intermolecular organization dictates electronic or optical properties.

Precursor for Symmetrical Porous Organic Frameworks (POFs) and MOFs

Where the primary objective is the synthesis of a highly ordered, planar porous network with predictable and reproducible porosity for applications in gas storage or separation, the defined symmetrical geometry of 1,2,4,5-tetrabromobenzene makes it the required building block over any asymmetric isomer. [1]

Component in High-Temperature Polymer Systems and Flame Retardants

In formulations for engineering plastics or other materials requiring high-temperature processing or end-use thermal stability, the significantly higher melting point of 1,2,4,5-tetrabromobenzene provides a critical processing window and stability advantage over lower-melting isomers. [2]

Reference Material for Crystal Engineering and Halogen Bonding Studies

When investigating the fundamentals of halogen bonding or designing complex supramolecular structures, the well-defined bromine positions and predictable, unique packing behavior of 1,2,4,5-tetrabromobenzene make it a superior model compound for achieving specific solid-state architectures. [3]

XLogP3

5.1

LogP

5.13 (LogP)

Melting Point

182.0 °C

UNII

M25DK66LCZ

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (81.63%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

636-28-2

Wikipedia

1,2,4,5-tetrabromobenzene

Biological Half Life

22.39 Days

General Manufacturing Information

Benzene, 1,2,4,5-tetrabromo-: ACTIVE

Dates

Last modified: 08-15-2023

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